

Application Notes and Protocols: Performic Acid as a Biocide in Hydraulic Fracturing

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Compound of Interest

Compound Name: *Performic acid*

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Introduction

Microbial control is a critical aspect of hydraulic fracturing operations. Uncontrolled microbial growth, particularly of sulfate-reducing bacteria (SRB) and acid-producing bacteria (APB), can lead to biofouling, reservoir souring, microbially influenced corrosion (MIC), and degradation of fracturing fluid components.[1] **Performic acid** (PFA) is an emerging oxidizing biocide that offers a potent and environmentally conscious alternative to conventional biocides used in the oil and gas industry.[2]

Performic acid is a highly reactive, unstable colorless liquid that is typically generated on-site by mixing formic acid and hydrogen peroxide.[3] Its strong oxidizing properties enable the effective disruption of microbial cell walls and membranes, leading to rapid cell lysis and death. [4] A key advantage of PFA is its degradation into non-toxic byproducts, primarily carbon dioxide and water, which minimizes environmental impact.[3]

These application notes provide a comprehensive overview of the use of **performic acid** as a biocide in hydraulic fracturing, including its mechanism of action, efficacy data, experimental protocols for evaluation, and a workflow for its selection and implementation.

Data Presentation

Table 1: Biocidal Efficacy of Performic Acid Against Planktonic Bacteria

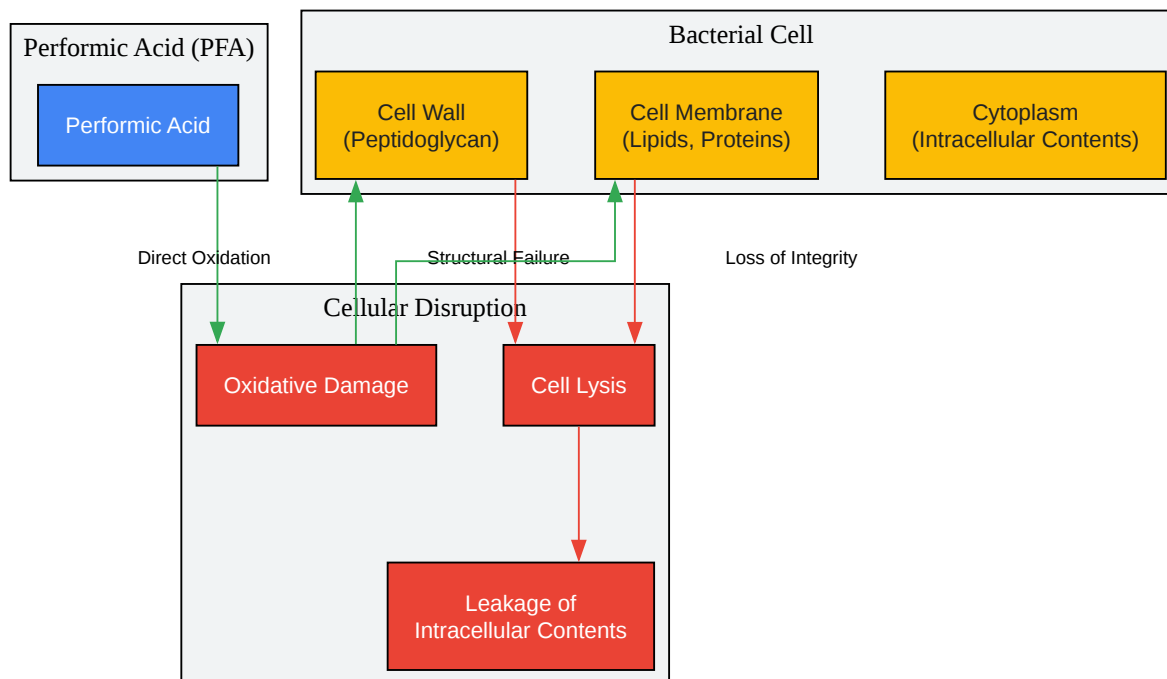
| Target Microorganism | Concentration (mg/L) | Contact Time | Log Reduction | Test Conditions | Reference |
|----------------------|----------------------|--------------|-------------------------|---------------------------------------|---------------------|
| E. coli | 0.8 | 18 min | >3 | Full-scale wastewater treatment plant | [5] |
| Enterococci | 0.8 | 18 min | ~2.5 | Full-scale wastewater treatment plant | [5] |
| Fecal Coliforms | 3.4 | 45 min | 3 | Advanced primary effluent | [6] |
| Fecal Coliforms | 6 | 45 min | ~5 (Total disinfection) | Advanced primary effluent | [6] |
| E. coli | 1.5 | 2 min | 3.0 | Tertiary wastewater | [7] |
| Enterococci | 1.5 | 2 min | 1.2 | Tertiary wastewater | [7] |

Table 2: Comparison of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

| Biocide | Target Microorganism | MIC (% v/v) | MBC (% v/v) | Reference |
|----------------------------|----------------------|-------------|-------------|---------------------|
| 1% Performic Acid Solution | E. coli | 0.024 | 0.049 | [8] |
| 35% Hydrogen Peroxide | E. coli | 0.024 | 0.049 | [8] |
| 15% Formic Acid | E. coli | 0.195 | 0.78 | [8] |

Mechanism of Action

Performic acid is a powerful oxidizing agent that primarily targets the microbial cell envelope. Its mode of action involves the disruption of the cell wall and cytoplasmic membrane, leading to a loss of cellular integrity and subsequent leakage of intracellular contents.[\[4\]](#) This direct oxidation mechanism is rapid and effective against a broad spectrum of microorganisms, including bacteria, spores, and viruses.[\[2\]](#)[\[3\]](#)



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Caption: Mechanism of **performic acid** biocidal action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard serial dilution methods and is suitable for determining the efficacy of **performic acid** against planktonic bacteria.[9]

1. Materials:

- Test microorganism (e.g., *Desulfovibrio vulgaris* or a consortium from field water).
- Appropriate growth medium (e.g., API RP-38 broth for SRB).[10]
- **Performic acid** solution of known concentration.
- Sterile test tubes.
- Incubator.
- Spectrophotometer (optional, for turbidity measurement).

2. Procedure:

- Serial Dilution: Prepare a series of two-fold dilutions of the **performic acid** solution in the growth medium in sterile test tubes.
- Inoculation: Inoculate each tube with a standardized suspension of the test microorganism. Include a positive control tube with no biocide and a negative control tube with no inoculum.
- Incubation: Incubate the tubes under appropriate conditions (e.g., anaerobically at a specific temperature for SRB) for a specified period (e.g., 24-48 hours).
- MIC Determination: Observe the tubes for visible signs of growth (e.g., turbidity, blackening for SRB). The MIC is the lowest concentration of **performic acid** that inhibits visible growth.
[9]
- MBC Determination: To determine the MBC, subculture a small aliquot from the tubes showing no visible growth onto fresh, biocide-free agar plates.
- Incubation: Incubate the plates under appropriate conditions.
- MBC Reading: The MBC is the lowest concentration of **performic acid** that results in no microbial growth on the subculture plates.[9]

Protocol 2: Biofilm Efficacy Testing (Adapted from ASTM E2799)

This protocol provides a method for evaluating the efficacy of **performic acid** against microbial biofilms.[\[11\]](#)[\[12\]](#)[\[13\]](#)

1. Materials:

- MBEC (Minimum Biofilm Eradication Concentration) assay device (96-well plate with a corresponding lid of 96 pegs).[\[14\]](#)[\[15\]](#)
- Test microorganism.
- Growth medium.
- **Performic acid** solution.
- Sterile rinse solution (e.g., phosphate-buffered saline).
- Recovery medium (containing a neutralizer for the biocide).
- Sonicator.
- Plate reader (for turbidity or fluorescence).

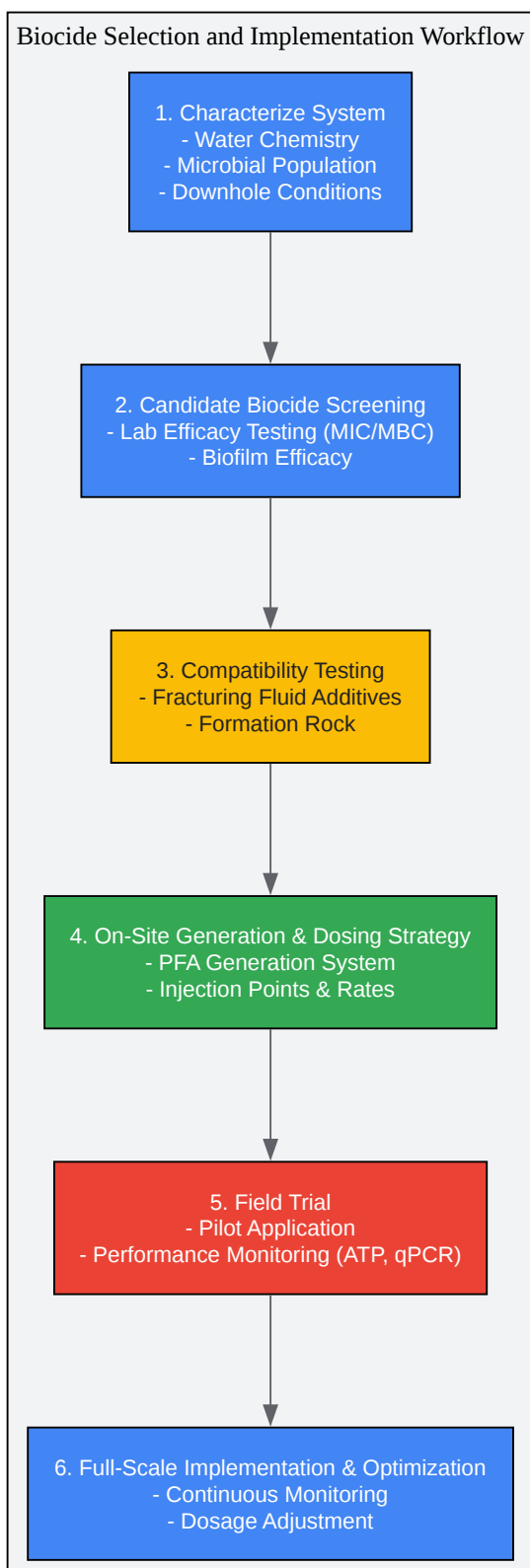
2. Procedure:

- Biofilm Formation: Inoculate the wells of the MBEC plate with the test microorganism in the growth medium and place the peg lid into the plate. Incubate to allow biofilm formation on the pegs.[\[11\]](#)
- Rinsing: Gently rinse the peg lid with the biofilm in a sterile rinse solution to remove planktonic cells.[\[11\]](#)
- Biocide Exposure: Prepare serial dilutions of **performic acid** in a new 96-well plate. Transfer the peg lid with the biofilm to this plate and incubate for the desired contact time.[\[13\]](#)
- Neutralization: Transfer the peg lid to another 96-well plate containing the recovery medium with a neutralizer to stop the biocidal action.

- **Biofilm Dislodgement:** Place the peg lid in a fresh plate with recovery medium and sonicate to dislodge the biofilm from the pegs.[\[11\]](#)
- **Quantification:** Determine the number of viable bacteria in the recovery medium through serial dilution and plate counting, or by measuring turbidity or ATP levels.
- **Log Reduction Calculation:** Compare the number of viable bacteria in the treated samples to the untreated control to calculate the log reduction.

Biocide Selection and Implementation Workflow

The selection and implementation of a biocide program for hydraulic fracturing is a multi-step process that requires careful consideration of various factors.



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Caption: Workflow for biocide selection and implementation.

Step 1: System Characterization:

- **Water Analysis:** Analyze the source water for key parameters such as pH, total dissolved solids (TDS), hardness, and organic content.
- **Microbial Analysis:** Identify and quantify the microbial populations present, with a focus on SRB and APB, using methods like culture-based techniques (e.g., API RP-38) or molecular methods (e.g., qPCR).[\[10\]](#)
- **Downhole Conditions:** Consider the temperature, pressure, and geochemistry of the target formation.

Step 2: Candidate Biocide Screening:

- Perform laboratory efficacy tests (MIC and MBC) to determine the effectiveness of **performic acid** against the identified microbial populations.
- Conduct biofilm efficacy studies to assess the biocide's ability to control sessile bacteria.

Step 3: Compatibility Testing:

- Evaluate the compatibility of **performic acid** with other fracturing fluid additives, such as friction reducers, scale inhibitors, and gelling agents, to ensure no adverse reactions or loss of efficacy.
- Assess the potential for **performic acid** to react with the formation rock, which could impact its availability as a biocide.

Step 4: On-Site Generation and Dosing Strategy:

- Due to its instability, **performic acid** must be generated on-site.[\[3\]](#) This typically involves a continuous flow reactor where formic acid and hydrogen peroxide are mixed under controlled conditions.
- Determine the optimal injection points and dosing rates to achieve the target biocide concentration throughout the fracturing fluid.

Step 5: Field Trial:

- Conduct a pilot test on a limited number of wells to validate the laboratory findings under field conditions.
- Monitor the effectiveness of the treatment program using rapid on-site methods like ATP monitoring or by collecting samples for laboratory analysis.[16]

Step 6: Full-Scale Implementation and Optimization:

- Based on the successful field trial, implement the **performic acid** treatment program across the entire operation.
- Continuously monitor microbial activity and adjust the biocide dosage as needed to maintain control and optimize cost-effectiveness.

Conclusion

Performic acid presents a compelling option for microbial control in hydraulic fracturing fluids. Its high reactivity, broad-spectrum efficacy, and favorable environmental profile make it a strong candidate to replace or supplement traditional biocides. However, its successful implementation requires a thorough understanding of its properties and a systematic approach to evaluation and application, as outlined in these notes. Further research focusing on its performance in specific fracturing fluid formulations and downhole conditions will continue to refine its application in the oil and gas industry.

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